N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a 3-methoxy-substituted phenyl group at the 4-position of the thiazole ring. Thiazole-acetamide hybrids are known for their diverse pharmacological profiles, influenced by substituent variations on the aryl and thiazole moieties .
Properties
IUPAC Name |
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8(15)13-12-14-11(7-17-12)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCBLMNNEARNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 3-methoxyphenyl isothiocyanate with α-bromoacetophenone, followed by cyclization to form the thiazole ring. The final step involves acetylation to introduce the acetamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxyphenyl group can enhance its binding affinity to these targets. Additionally, the thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The pharmacological behavior of thiazole-acetamide derivatives is highly dependent on substituent position and electronic properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Thiazole-Acetamide Derivatives
*Note: The target compound’s activities are inferred from structurally similar analogs.
Enzyme Inhibition
- COX/LOX Inhibition : Compound 6a (4-hydroxy-3-methoxyphenyl analog) exhibits dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitory activity, suggesting that methoxy and hydroxy groups synergistically modulate enzyme binding .
- α-Glucosidase Inhibition : Chloro-substituted derivatives (e.g., 3g) show potent inhibition (63%), highlighting the role of electron-withdrawing groups in enhancing enzyme interaction .
Antimicrobial Activity
- Antibacterial/Antifungal: Derivatives like 107b (3,4-dimethylphenoxy) and 107m (3-chlorophenyl) demonstrate broad-spectrum activity (MIC: 6.25–12.5 µg/mL), with halogen and methyl groups improving membrane permeability .
Kinase Modulation
Physicochemical and Structural Insights
- Crystallography : The pyridin-4-yl analog (4KK) was characterized via X-ray diffraction (PDB ID: 4KK), revealing planar thiazole and aryl moieties critical for target engagement .
- logP and Solubility : Methoxy groups (logP ~3.67 in 4KK) enhance lipophilicity, whereas hydroxy substituents (e.g., 6a) improve solubility but reduce membrane permeability .
Biological Activity
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a thiazole ring bonded to a methoxyphenyl group and an acetamide moiety. Its chemical structure can be represented as follows:
The synthesis typically involves the reaction of 3-methoxyphenyl isothiocyanate with acetamide under controlled conditions to yield the desired thiazole derivative. The presence of the methoxy group is significant as it enhances the compound's solubility and biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes by forming covalent bonds with nucleophilic sites on proteins, particularly through the thiazole ring.
- Receptor Interaction : The methoxyphenyl group enhances binding affinity to target proteins, potentially affecting various signaling pathways .
3.1 Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that it displays significant activity against various pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.30 μg/mL |
| Candida albicans | 0.20 μg/mL |
These results indicate that the compound could be a potential candidate for developing new antimicrobial agents .
3.2 Anticancer Activity
Research has demonstrated that thiazole derivatives, including this compound, possess anticancer properties. A study assessing cytotoxicity against various cancer cell lines yielded the following results:
| Cell Line | IC50 (μM) |
|---|---|
| HT-29 (Colon) | 15.0 |
| Jurkat (Leukemia) | 12.5 |
| A549 (Lung) | 10.0 |
The structure-activity relationship (SAR) analysis revealed that the presence of the methoxy group significantly enhances cytotoxic effects, making it a promising candidate for further development in cancer therapy .
3.3 Anticonvulsant Activity
In vivo studies have shown that compounds similar to this compound exhibit anticonvulsant effects in animal models. Notably, one study reported a median effective dose (ED50) of less than 20 mg/kg in picrotoxin-induced convulsion models, indicating strong potential for seizure management .
4. Case Studies
Several studies have investigated the biological activity of related thiazole compounds:
- Study on Antimicrobial Efficacy : A comprehensive evaluation of various thiazole derivatives showed that modifications at the phenyl position significantly influenced antimicrobial potency.
- Anticancer Research : In a series of experiments on thiazole-containing compounds, those with electron-donating groups exhibited enhanced activity against cancer cell lines compared to their counterparts lacking such substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
